molecular formula C15H25N3 B7929755 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Cat. No.: B7929755
M. Wt: 247.38 g/mol
InChI Key: NNVVZNJLUYXBRE-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a benzyl-methyl-aminomethyl group, linked to an ethylamine side chain. Its synthesis and characterization are of interest in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in amine-based therapeutics .

Properties

IUPAC Name

2-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(12-14-6-3-2-4-7-14)13-15-8-5-10-18(15)11-9-16/h2-4,6-7,15H,5,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVVZNJLUYXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl-methyl-amine under controlled conditions, often using a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Structural Variations and Theoretical Impacts

Compound Name Structural Variation Potential Impact Reference
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine Substitution at pyrrolidine 3-position Altered spatial orientation of the benzyl-methyl-amino group, potentially reducing receptor-binding affinity due to steric hindrance
2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine Ethyl instead of methyl in benzyl-alkyl-amino Increased lipophilicity (higher logP), possibly enhancing membrane permeability but reducing solubility
2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol Ethanol terminal group instead of ethylamine Reduced basicity (pKa ~7–9 vs. ~10–11 for ethylamine), altering hydrogen-bonding interactions and ionization state at physiological pH
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine Piperidine core (6-membered ring) instead of pyrrolidine (5-membered) Greater conformational flexibility, potentially improving binding to larger active sites but reducing selectivity
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine Cyclopropyl substituent on benzyl-alkyl-amino Introduces ring strain, possibly enhancing metabolic stability or modulating steric interactions

Research Findings and Trends

  • Positional Isomerism: The 2-substituted pyrrolidine analog (target compound) may exhibit superior binding to amine receptors (e.g., GPCRs) compared to its 3-substituted isomer due to optimal spatial alignment of the benzyl-methyl-amino group .
  • Terminal Group Effects: Ethylamine-terminated analogs (e.g., target compound) are more basic than ethanol-terminated derivatives, favoring ionic interactions with negatively charged receptor residues. This property is critical in CNS-targeting agents where blood-brain barrier penetration is required .
  • Heterocyclic Core Modifications : Pyrrolidine-based compounds (5-membered) generally exhibit faster metabolic clearance than piperidine analogs (6-membered), but the latter may show improved bioavailability in certain cases .

Biological Activity

2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various domains.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl-methyl-amino group. Its molecular formula is C16H24N3C_{16}H_{24}N_{3}, and it possesses unique chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA and RNA synthesis, thereby inhibiting bacterial growth and replication .
  • Effects on Cell Membrane Permeability : It can alter the permeability of bacterial cell membranes, leading to cell lysis and death .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall below 125 µg/mL against both Gram-positive and Gram-negative bacteria .

Compound NameMIC (µg/mL)Activity
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol<125 (E. coli)Antibacterial
Sophoramine0.04 - 0.05Antibacterial
Cytisine0.03 - 0.05Antibacterial

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including those similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class of compounds .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related alkaloids, demonstrating effectiveness against Candida albicans with MIC values comparable to traditional antifungal agents .

Research Findings

Recent studies have expanded on the biological activity of pyrrolidine derivatives:

  • In Vitro Studies : These studies have shown that compounds similar to this compound can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death .
  • In Vivo Models : Animal models have been utilized to assess the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains, showing promising results in reducing bacterial load .

Applications in Medicine

The structural characteristics of this compound position it as a candidate for drug development:

  • Antibiotic Development : Given its antimicrobial properties, there is potential for this compound to be developed into a novel antibiotic.
  • Therapeutic Agent : Its ability to modulate receptor activity suggests applications in treating various diseases, including neurological disorders where receptor modulation is beneficial.

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